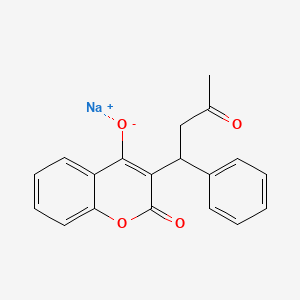
Olaparib
Übersicht
Beschreibung
Olaparib, sold under the brand name Lynparza, is a medication for the maintenance treatment of BRCA-mutated advanced ovarian cancer in adults . It is a PARP inhibitor, inhibiting poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair . It acts against cancers in people with hereditary BRCA1 or BRCA2 mutations, which include some ovarian, breast, and prostate cancers .
Synthesis Analysis
A scalable total synthesis of this compound, a potent poly (ADP-ribose) polymerase (PARP) enzyme inhibitor, has been disclosed . The process is operationally simple, highly atom economical and environmentally benign as compared to the existing literature route of this compound . A two-step cascaded flow process was developed to synthesize this compound in a microreactor .
Molecular Structure Analysis
This compound contains total 59 bond(s); 36 non-H bond(s), 16 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 1 three-membered ring(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 tertiary amide(s) (aromatic), and 1 hydrazone(s) .
Chemical Reactions Analysis
The original medicinal chemistry route for this compound proceeded in six steps and 46% yield . First, phosphonate 2 with a yield of 95% was obtained by 2-formylbenzoic acid 1 with dimethylphosphite, and then reacted with aldehyde 3 by the Horner−Wadsworth Emmons reaction to synthesize olefin 4 (E:Z = 1:1) in 96% yield .
Physical And Chemical Properties Analysis
This compound is an antineoplastic and potent inhibitor of poly (ADP-ribose) polymerases-1 and 2 (PARP-1, PARP-2) with an IC50 of 5 nM for PARP-1 and an IC50 of 1 nM for PARP-2 .
Wissenschaftliche Forschungsanwendungen
Erhaltungstherapie bei Eierstockkrebs
Olaparib wurde für die Erhaltungstherapie in der ersten Linie bei Erwachsenen mit fortgeschrittenem Eierstockkrebs zugelassen, die auf eine platinbasierte Chemotherapie in der ersten Linie ein vollständiges oder partielles Ansprechen zeigen . Es hat einen signifikanten Fortschritt im progressionsfreien Überleben (PFS) im Vergleich zu Placebo gezeigt .
Kombinationstherapie mit Bevacizumab
This compound ist auch zur Anwendung in Kombination mit Bevacizumab bei Patienten zugelassen, deren Krebs mit einer Defizienz der homologen Rekombination (HRD) assoziiert ist, definiert durch eine BRCA1/2-Mutation und/oder genomische Instabilität . Diese Kombination hat einen signifikanten Fortschritt im PFS im Vergleich zu Placebo plus Bevacizumab gezeigt .
Behandlung von HRD-positivem Krebs
This compound, allein oder in Kombination mit Bevacizumab, ist eine brauchbare Option für die Erhaltungstherapie in der ersten Linie bei Erwachsenen mit HRD-positivem, fortgeschrittenem epithelialen Eierstock-, Eileiter- oder primärem Peritonealkrebs, die auf eine platinbasierte Chemotherapie in der ersten Linie ein vollständiges oder partielles Ansprechen zeigen .
Biomarker-Analyse bei Eierstockkrebs
In einer Studie wurde festgestellt, dass HRD ein effektiver Biomarker für die verstärkte Wirksamkeit von this compound bei asiatischen Patienten mit platinsensitiv rezidiviertem Eierstockkrebs (PSROC) blieb .
PD-L1-Expressionsanalyse
Die gleiche Studie ergab auch, dass eine positive PD-L1-Expression mit einer verminderten Wirksamkeit von this compound bei Patienten mit Keimbahn-BRCA1/2-Mutationen assoziiert war, aber mit einer verbesserten Wirksamkeit von this compound bei Patienten mit Wildtyp-BRCA1/2 .
Erste Krebsbehandlung, die auf einen vererbten genetischen Defekt abzielt
Als this compound 2014 in Europa und den USA zugelassen wurde, war dies ein Meilenstein für die molekulare Medizin – die erste Krebsbehandlung, die auf einen vererbten genetischen Defekt abzielt, die zugelassen wurde .
Wirkmechanismus
Target of Action
Olaparib is a selective and potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2 . These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand DNA breaks .
Mode of Action
This compound works by taking advantage of a defect in DNA repair in cancer cells with BRCA mutations and inducing cell death . By inhibiting PARP enzymes, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and eventually cell death .
Biochemical Pathways
This compound affects the DNA repair pathway known as base excision repair (BER). When PARP1 binds to single-strand break intermediates and self-PARylates, it triggers the downstream BER pathway to repair the lesion . By inhibiting PARP, this compound prevents this repair, leading to the accumulation of DNA damage . Additionally, there is evidence that inadequate DNA damage caused by this compound can activate the Wnt signaling pathway and upregulate MYC, leading to resistance to PARP inhibitors .
Pharmacokinetics
This compound is orally dosed and extensively metabolized by cytochrome P450 enzymes . It shows moderate-to-high interindividual variability in plasma exposure . Approximately 44% of the drug-related material is recovered in the urine and 42% in the feces . This compound and rucaparib have a high potential for drug–drug interactions, while this risk is lower for niraparib and minimal for talazoparib .
Result of Action
The inhibition of PARP enzymes by this compound leads to the accumulation of DNA damage, resulting in cell cycle arrest, particularly at the G2/M phase . This leads to increased senescence and cell death . In addition, this compound has been shown to have a strong antiproliferative effect in certain cancer cell lines .
Safety and Hazards
Olaparib is toxic if swallowed, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLYAMZZIXQODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60917988 | |
| Record name | Olaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Poly(ADP-ribose) polymerases (PARPs) are multifunctional enzymes comprising 17 members. They are involved in essential cellular functions, such as DNA transcription and DNA repair. PARPs recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. Olaparib is a PARP inhibitor: while it acts on PARP1, PARP2, and PARP3, olaparib is a more selective competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2. Inhibition of the BER pathway by olaparib leads to the accumulation of unrepaired SSBs, which leads to the formation of DSBs, which is the most toxic form of DNA damage. While BRCA-dependent homologous recombination can repair DSBs in normal cells, this repair pathway is defective in cells with BRCA1/2 mutations, such as certain tumour cells. Inhibition of PARP in cancer cells with BRCA mutations leads to genomic instability and apoptotic cell death. This end result is also referred to as synthetic lethality, a phenomenon where the combination of two defects - inhibition of PARP activity and loss of DSB repair by HR - that are otherwise benign when alone, lead to detrimental results. _In vitro_ studies have shown that olaparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes, resulting in DNA damage and cancer cell death. | |
| Record name | Olaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
763113-22-0 | |
| Record name | Olaparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763113-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olaparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olaparib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Olaparib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,4-Diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1684128.png)

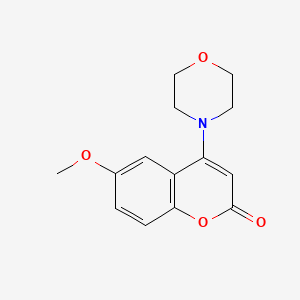
![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)
![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)
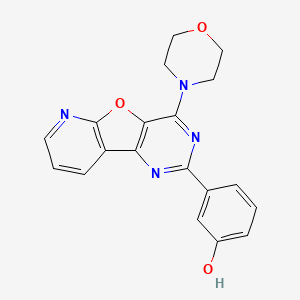

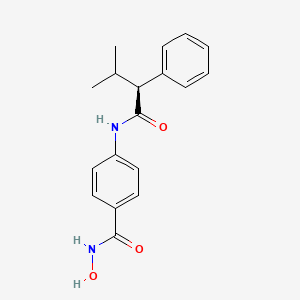

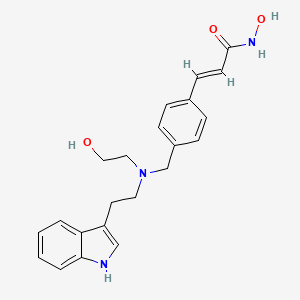
![n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide](/img/structure/B1684147.png)

